molecular formula C7H17ClN2O2 B12809421 2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride CAS No. 24292-06-6

2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride

Cat. No.: B12809421
CAS No.: 24292-06-6
M. Wt: 196.67 g/mol
InChI Key: OTHXUPFPHQHHCR-UHFFFAOYSA-N
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Description

2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride is an important organic compound used as an intermediate in various chemical syntheses. It is particularly significant in the production of nitrogen-containing heterocyclic compounds, which are crucial components in many pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride typically involves the reaction of chloroacetic acid with sodium hydroxide to form sodium chloroacetate. This intermediate then reacts with hydrazine hydrate under basic conditions to produce the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydrazones, hydrazides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of nitrogen-containing heterocycles, which are important in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl hydrazinoacetate hydrochloride
  • Hydrazinoacetic acid ethyl ester hydrochloride
  • Ethyl 2-hydrazinoacetate hydrochloride

Uniqueness

2-Hydrazino-3-methylbutyric acid ethyl ester hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its hydrazino group provides versatility in synthetic applications, making it a valuable intermediate in the production of various nitrogen-containing heterocycles .

Properties

CAS No.

24292-06-6

Molecular Formula

C7H17ClN2O2

Molecular Weight

196.67 g/mol

IUPAC Name

ethyl 2-hydrazinyl-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C7H16N2O2.ClH/c1-4-11-7(10)6(9-8)5(2)3;/h5-6,9H,4,8H2,1-3H3;1H

InChI Key

OTHXUPFPHQHHCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)NN.Cl

Origin of Product

United States

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